molecular formula C23H14F3N3OS3 B10899393 3-amino-4,6-di(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-4,6-di(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10899393
M. Wt: 501.6 g/mol
InChI Key: GKBVFNRNTBLTLV-UHFFFAOYSA-N
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Description

3-AMINO-4,6-DI(2-THIENYL)-N~2~-[2-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by its unique structure, which includes multiple thiophene rings and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4,6-DI(2-THIENYL)-N~2~-[2-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and high functional group tolerance . The process generally starts with the preparation of boronic acid derivatives, followed by coupling with halogenated thiophene intermediates under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This includes the use of advanced catalysts and reaction conditions to minimize by-products and enhance the efficiency of the process. Additionally, large-scale production may require specialized equipment to handle the reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4,6-DI(2-THIENYL)-N~2~-[2-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.

Scientific Research Applications

3-AMINO-4,6-DI(2-THIENYL)-N~2~-[2-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-AMINO-4,6-DI(2-THIENYL)-N~2~-[2-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-4,6-DI(2-THIENYL)-N~2~-[2-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its combination of multiple thiophene rings and a trifluoromethyl group. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C23H14F3N3OS3

Molecular Weight

501.6 g/mol

IUPAC Name

3-amino-4,6-dithiophen-2-yl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H14F3N3OS3/c24-23(25,26)13-5-1-2-6-14(13)28-21(30)20-19(27)18-12(16-7-3-9-31-16)11-15(29-22(18)33-20)17-8-4-10-32-17/h1-11H,27H2,(H,28,30)

InChI Key

GKBVFNRNTBLTLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C5=CC=CS5)N

Origin of Product

United States

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